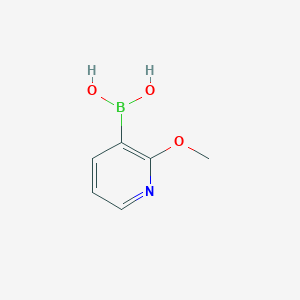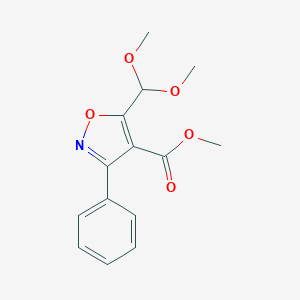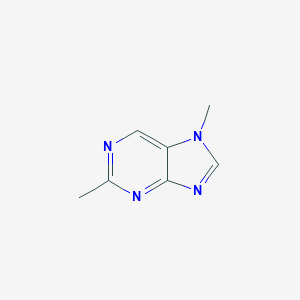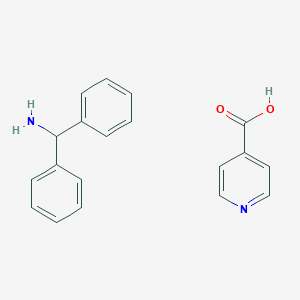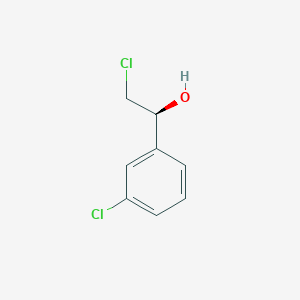
(S)-2-Chloro-1-(3-chloro-phenyl)-ethanol
Descripción general
Descripción
“(S)-2-Chloro-1-(3-chloro-phenyl)-ethanol” is a chemical compound with the molecular formula C8H8Cl2O and a molecular weight of 191.05 . It is used as a reactant in the enzymic preparation of R)-2-chloro-1-(m-chlorophenyl)ethanol, which is used in the preparation of β3-adrenergic receptor agonists .
Synthesis Analysis
The synthesis of “this compound” involves the use of 2,3’-Dichloroacetophenone, Triisobutylaluminium, Isopropyl alcohol, and 1,1’-Bi-2-naphthol .Physical And Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 284.6±25.0 °C, and its density is predicted to be 1.328±0.06 g/cm3 . Its pKa value is predicted to be 12.94±0.20 .Aplicaciones Científicas De Investigación
Synthesis of Novel Quinoline-Thiazole Derivatives : This compound is used in the synthesis of novel quinoline-thiazole derivatives with potential antimicrobial properties (Desai et al., 2012).
Chiral Intermediate in Antidepressant Drugs : It serves as a chiral intermediate in the synthesis of antidepressant drugs. The yeast reductase YOL151W was identified for its high activity in producing the (S)-alcohol version of this compound with high enantioselectivity (Choi et al., 2010).
Key Pharmaceutical Intermediate : The compound is a key intermediate in the synthesis of β-adrenoceptor receptor agonists. The microbial cells of Candida ontarioensis showed excellent catalytic activity for its production (Ni et al., 2012).
Synthesis of Ticagrelor : It's a vital chiral intermediate for synthesizing Ticagrelor, an effective treatment for acute coronary syndromes. A ketoreductase was used for transforming related compounds into the chiral alcohol with high conversion and enantioselectivity (Guo et al., 2017).
Reduction to R-2'-Chloro-1-Phenylethanol : Saccharomyces cerevisiae B5 was identified for the stereoselective reduction of 2'-chloroacetophenone to R-2'-chloro-1-phenylethanol, an effective method for preparing chiral chloroacetophenone derivatives (Ou et al., 2003).
Lipase-Mediated Resolution : Lipase-catalyzed alcoholysis, hydrolysis, and acylation were used for the resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol, a compound with a similar structure, indicating the potential of enzymatic processes in producing chiral alcohols (Conde et al., 1998).
Safety and Hazards
The safety symbols for “(S)-2-Chloro-1-(3-chloro-phenyl)-ethanol” under the Globally Harmonized System (GHS) include GHS07, and the signal word is "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
(1S)-2-chloro-1-(3-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSKQOSGSUKVDG-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431455 | |
| Record name | (S)-2-Chloro-1-(3-chloro-phenyl)-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
174699-78-6 | |
| Record name | (S)-2-Chloro-1-(3-chloro-phenyl)-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


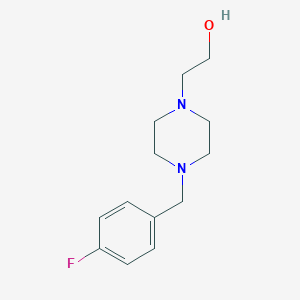
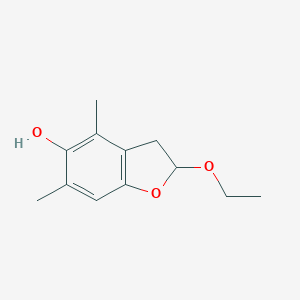

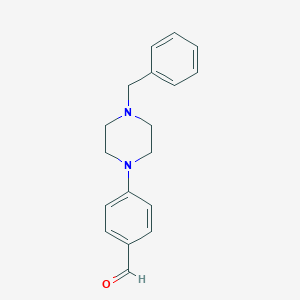
![Ethyl 4-[[bis(2-chloroethyl)amino-morpholin-4-ylphosphoryl]amino]cyclohexane-1-carboxylate](/img/structure/B60491.png)

